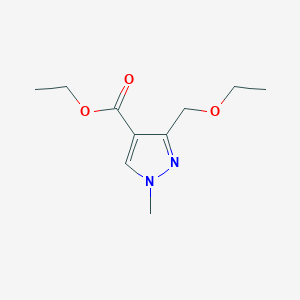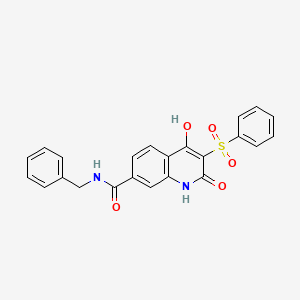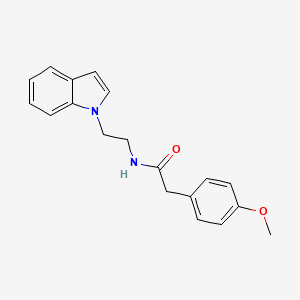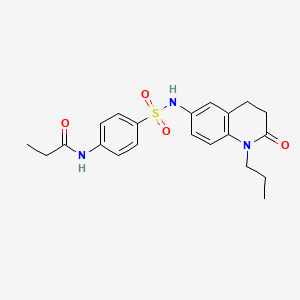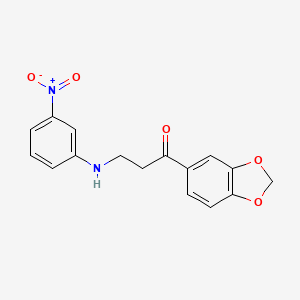
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, also known as 1-Bn-3-NA-1-Pr, is a novel heterocyclic compound with various applications in the scientific field. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C and a boiling point of 350°C. The compound has a molecular weight of 263.29 g/mol and a molar mass of 263.29 g/mol. Its chemical formula is C11H10N2O4. 1-Bn-3-NA-1-Pr has been extensively studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Electrochemical Generation of Nitro Radical Anions
A study by Yancheva et al. (2017) focused on the electrochemical generation of nitro radical anions, emphasizing their significance in understanding the hepatotoxicity of certain compounds. Although not directly related to 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, this research highlights the broader context of nitro compounds' bioactivity and their radical anions' potential toxicological impacts (Yancheva, Stoyanov, Anastassova, & Mavrova, 2017).
Vinylphosphonium Salt Mediated Reactions
Yavari et al. (2006) explored the reactions between alkyl propiolates and aminophenols or hydroxyphenols, leading to various derivatives that include structures similar to the 1,3-Benzodioxol moiety. This synthesis pathway demonstrates the chemical versatility of benzodioxol derivatives in organic synthesis, providing insights into the potential applications of 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone in synthesizing novel organic compounds (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Fragrance Material Review
A toxicologic and dermatologic review by McGinty, Letizia, and Api (2012) on a related fragrance ingredient sheds light on the safety and application of benzodioxole derivatives in the fragrance industry. This review points towards the potential non-pharmaceutical applications of similar compounds, including 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, in consumer products (McGinty, Letizia, & Api, 2012).
Organic Impurity Profiling
Research by Heather et al. (2017) on the organic impurity profiling of methylone and intermediate compounds synthesized from catechol provides an understanding of the synthetic pathways and impurity profiles of related benzodioxol compounds. This study is crucial for forensic and pharmaceutical sciences, highlighting the importance of purity and the identification of by-products in the synthesis of complex organic molecules (Heather, Bortz, Shimmon, & McDonagh, 2017).
Fluorescence Derivatisation of Amino Acids
Frade et al. (2007) explored the fluorescence derivatization of amino acids, showcasing the potential of benzodioxole derivatives in bioanalytical applications. Although the study does not directly involve 1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone, it provides a perspective on how similar compounds can be used in developing fluorescent probes for biological and chemical assays (Frade, Barros, Moura, & Gonçalves, 2007).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(3-nitroanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-4-5-15-16(8-11)23-10-22-15)6-7-17-12-2-1-3-13(9-12)18(20)21/h1-5,8-9,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYHAVTEIMURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(3-nitroanilino)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

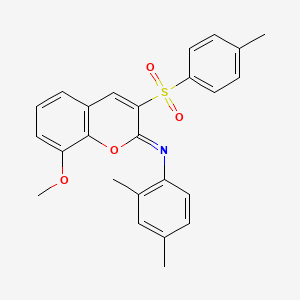
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)


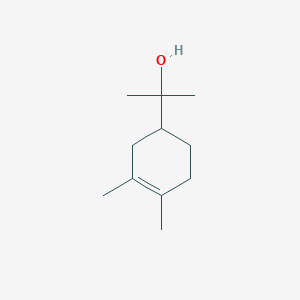
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)

![1-(4-Fluorophenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2542833.png)
![(Z)-1-benzyl-3-((m-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2542834.png)
